molecular formula C15H17N3O2S B6018240 6-amino-2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}-4-pyrimidinol

6-amino-2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}-4-pyrimidinol

Cat. No. B6018240
M. Wt: 303.4 g/mol
InChI Key: OQJHRSAQCNYLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}-4-pyrimidinol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. This compound has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 6-amino-2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}-4-pyrimidinol involves its ability to inhibit specific enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and viruses.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 6-amino-2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}-4-pyrimidinol in lab experiments is its ability to inhibit specific enzymes and proteins with high specificity. This property makes it an ideal candidate for studying the role of specific enzymes and proteins in cellular processes. However, one of the limitations of using this compound is its relatively high cost and the complexity of its synthesis.

Future Directions

There are several future directions for research on 6-amino-2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}-4-pyrimidinol. One potential area of research is its use in the development of new drugs for the treatment of various diseases. Another potential area of research is its use in the development of new diagnostic tools for the detection of specific enzymes and proteins in biological samples. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in various scientific research applications.
Conclusion:
In conclusion, this compound is a unique chemical compound with significant potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an ideal candidate for further research and development. With further research, this compound could potentially lead to the development of new drugs and diagnostic tools for the treatment and detection of various diseases.

Synthesis Methods

The synthesis of 6-amino-2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}-4-pyrimidinol involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)ethylthiol by reacting 2,3-dihydro-1H-indene with thiol. This intermediate is then reacted with 4-chloro-6-nitropyrimidine to obtain the desired product.

Scientific Research Applications

The 6-amino-2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}-4-pyrimidinol has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research is its use in medicinal chemistry as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases.

properties

IUPAC Name

4-amino-2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c16-13-9-14(19)18-15(17-13)21-7-6-20-12-5-4-10-2-1-3-11(10)8-12/h4-5,8-9H,1-3,6-7H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJHRSAQCNYLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCSC3=NC(=CC(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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